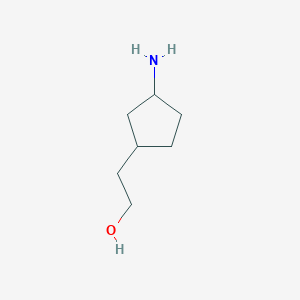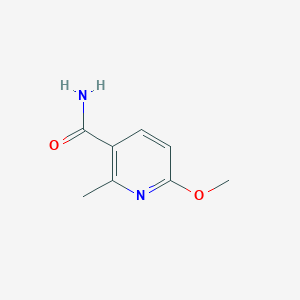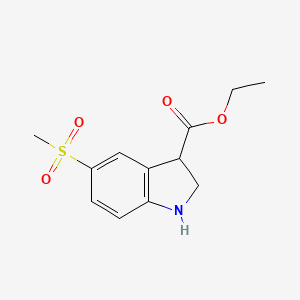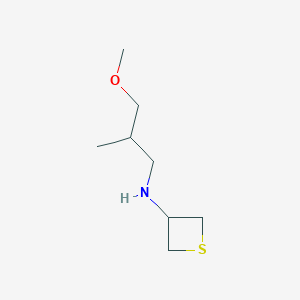![molecular formula C12H14N2OS B13009786 1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13009786.png)
1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone typically involves the condensation of acyclic precursors such as pentane-2,4-diones, cyanothioacetamide, and α-halo ketones in the presence of a base like sodium ethoxide in DMF at 50°C . The reaction proceeds through a series of steps including Knoevenagel condensation, intramolecular cyclization, and alkylation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the design of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone involves its interaction with specific molecular targets. For instance, as an inhibitor of UCH-L1, it may interfere with the enzyme’s activity, leading to the accumulation of ubiquitinated proteins and subsequent cellular effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Thieno[2,3-b]pyridine derivatives: These compounds are also used in medicinal chemistry and material science.
Uniqueness
1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group and amino functionality make it a versatile intermediate for further chemical modifications.
Propiedades
Fórmula molecular |
C12H14N2OS |
|---|---|
Peso molecular |
234.32 g/mol |
Nombre IUPAC |
1-(3-amino-6-propan-2-ylthieno[2,3-b]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C12H14N2OS/c1-6(2)9-5-4-8-10(13)11(7(3)15)16-12(8)14-9/h4-6H,13H2,1-3H3 |
Clave InChI |
JPKHBZBSIAYQLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=C(C=C1)C(=C(S2)C(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13009703.png)

![1-Methyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d]imidazole](/img/structure/B13009720.png)
![7-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B13009729.png)



![Ethyl thieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13009747.png)

![6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13009760.png)




